![molecular formula C18H12N4O3S B2830511 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 477493-25-7](/img/structure/B2830511.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
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Overview
Description
“N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide” is a complex organic compound that contains a benzimidazole moiety . Benzimidazole derivatives are known to interact easily with the biopolymers of the living system and have diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the construction of a benzene ring containing 1–2 diamino groups followed by the ring closure of the compound to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
Benzimidazole derivatives have been found to have various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely. For example, some benzimidazole derivatives are strong electron donor molecules that can be used for n-type doping and show conductivity of 2 × 10 −3 S/cm as a dopant .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antitumor Activity
Some derivatives of imidazole-containing compounds have shown moderate to high inhibitory activities against various tumor cell lines .
Antibacterial Activity
Imidazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative species .
Antitubercular Activity
Certain imidazole derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis .
Pharmaceutical Applications
Imidazole is a key component in many pharmaceuticals and agrochemicals . It is used in a variety of applications, from traditional uses in pharmaceuticals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Synthesis of Functional Molecules
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The synthesis of imidazole-containing compounds can be influenced by various factors, including the presence or absence of certain reagents .
Safety and Hazards
Future Directions
The future directions for research on benzimidazole derivatives are promising. Given their diverse biological and clinical applications, there is significant interest in synthesizing a variety of benzimidazole derivatives and screening them for various biological activities . This could lead to the discovery of new drugs with improved safety and efficacy.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXCMDEPVRVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide |
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